molecular formula C6H10S2Se B14238939 2,2'-[Selanylbis(methylene)]bis(thiirane) CAS No. 212634-38-3

2,2'-[Selanylbis(methylene)]bis(thiirane)

Cat. No.: B14238939
CAS No.: 212634-38-3
M. Wt: 225.2 g/mol
InChI Key: HXMOCHKYGGSYHA-UHFFFAOYSA-N
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Description

2,2’-[Selanylbis(methylene)]bis(thiirane) is a chemical compound with the molecular formula C6H10S2Se It is characterized by the presence of selenium and sulfur atoms within its structure, making it a unique organoselenium compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Selanylbis(methylene)]bis(thiirane) typically involves the reaction of thiirane with a selenium-containing reagent. One common method involves the reaction of thiirane with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product .

Industrial Production Methods

Industrial production of 2,2’-[Selanylbis(methylene)]bis(thiirane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Selanylbis(methylene)]bis(thiirane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The compound can undergo substitution reactions where the selenium or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Compounds with selenium in a lower oxidation state.

    Substitution: Various organoselenium compounds depending on the nucleophile used.

Scientific Research Applications

2,2’-[Selanylbis(methylene)]bis(thiirane) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-[Selanylbis(methylene)]bis(thiirane) involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. It can interact with various molecular targets, including enzymes and cellular components, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[Thiobis(methylene)]bis(thiirane): Similar structure but contains sulfur instead of selenium.

    2,2’-[Selenobis(methylene)]bis(thiirane): Contains selenium but has a different arrangement of atoms.

Uniqueness

2,2’-[Selanylbis(methylene)]bis(thiirane) is unique due to the presence of both selenium and sulfur atoms, which impart distinct chemical and biological properties

Properties

CAS No.

212634-38-3

Molecular Formula

C6H10S2Se

Molecular Weight

225.2 g/mol

IUPAC Name

2-(thiiran-2-ylmethylselanylmethyl)thiirane

InChI

InChI=1S/C6H10S2Se/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2

InChI Key

HXMOCHKYGGSYHA-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)C[Se]CC2CS2

Origin of Product

United States

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